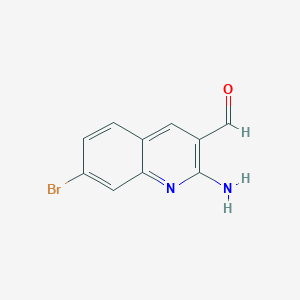
2-Amino-7-bromoquinoline-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-7-bromoquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of both amino and bromo substituents on the quinoline ring enhances its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-bromoquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-aminoquinoline followed by formylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
2-Amino-7-bromoquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion to quinoline-3-carboxylic acid derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions at the bromo position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acids.
Reduction: Quinoline-3-methanol or 2-amino-7-bromoquinoline.
Substitution: 2-Amino-7-substituted quinoline-3-carbaldehyde derivatives.
科学研究应用
2-Amino-7-bromoquinoline-3-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and organic semiconductors.
作用机制
The mechanism of action of 2-Amino-7-bromoquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. The amino and bromo substituents facilitate binding to specific enzymes or receptors, leading to modulation of biological activities. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes.
相似化合物的比较
Similar Compounds
2-Aminoquinoline-3-carbaldehyde: Lacks the bromo substituent, resulting in different reactivity and biological activity.
7-Bromoquinoline-3-carbaldehyde: Lacks the amino group, affecting its chemical properties and applications.
2-Chloroquinoline-3-carbaldehyde: Similar structure but with a chloro substituent instead of bromo, leading to variations in reactivity and biological effects.
Uniqueness
2-Amino-7-bromoquinoline-3-carbaldehyde is unique due to the presence of both amino and bromo groups, which enhance its versatility in chemical reactions and potential applications in various fields. The combination of these substituents allows for targeted modifications and the development of novel compounds with improved properties.
属性
分子式 |
C10H7BrN2O |
|---|---|
分子量 |
251.08 g/mol |
IUPAC 名称 |
2-amino-7-bromoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H7BrN2O/c11-8-2-1-6-3-7(5-14)10(12)13-9(6)4-8/h1-5H,(H2,12,13) |
InChI 键 |
ILVQQCYBIJHMAL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=NC(=C(C=C21)C=O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


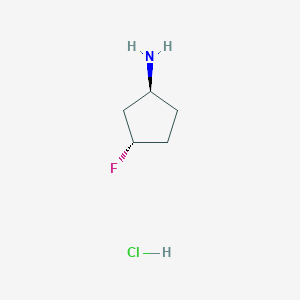
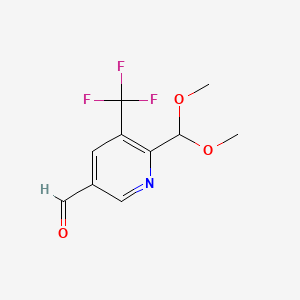
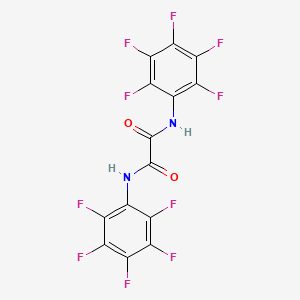
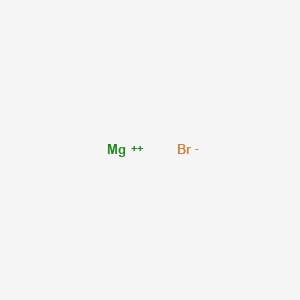

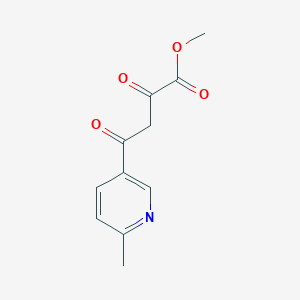
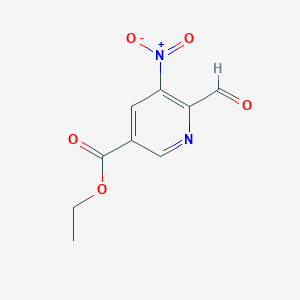

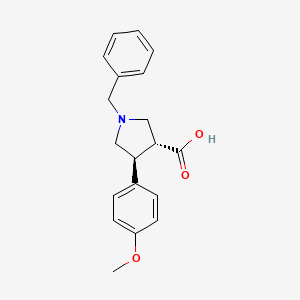
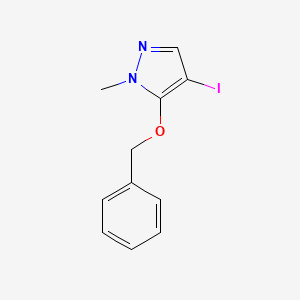
![2-Bromo-8-chloroimidazo[1,2-b]pyridazine](/img/structure/B13915328.png)


![2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethanamine](/img/structure/B13915355.png)
